1-(Methylsulfonyl)indolin-5-amine
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Overview
Description
1-(Methylsulfonyl)indolin-5-amine is a chemical compound with the following properties:
- Chemical Formula : C9H12N2O2S
- IUPAC Name : 1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-ylamine
- Molecular Weight : 212.27 g/mol
- Physical Form : Solid
- Melting Point : 115-117°C
- Boiling Point : 427.9±55.0°C at 760 mmHg
- Storage Temperature : -20°C (sealed storage, away from moisture)
Molecular Structure Analysis
The compound’s molecular structure consists of an indoline ring with a methylsulfonyl group attached to the 1-position. The nitrogen atom in the indoline ring is also substituted with an amino group.
Chemical Reactions Analysis
While the exact chemical reactions involving this compound are not explicitly documented, it likely participates in various reactions typical of indole derivatives. These may include substitution reactions, oxidation, and reduction processes.
Physical And Chemical Properties Analysis
- Solubility : Information on solubility in various solvents is not available.
- Stability : The compound should be stored away from moisture due to its sensitivity.
- Purity : The compound is available at a purity of 95%.
Scientific Research Applications
“1-(Methylsulfonyl)indolin-5-amine” is a chemical compound with the molecular formula C9H12N2O2S . It’s a solid substance with a melting point of 115-117°C and a boiling point of 427.9±55.0°C at 760 mmHg . It’s typically stored at -20°C , sealed and away from moisture .
Indole derivatives, which “1-(Methylsulfonyl)indolin-5-amine” is a part of, have been found to possess various biological activities . These include:
- Antiviral Activity : Certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
- Anti-inflammatory Activity : Indole derivatives have been reported to exhibit anti-inflammatory properties .
- Anticancer Activity : Some indole derivatives have been studied for their potential anticancer effects .
- Anti-HIV Activity : Certain indole derivatives have been reported as potential anti-HIV-1 agents .
- Antioxidant Activity : Indole derivatives have shown antioxidant activities .
- Antimicrobial Activity : Indole derivatives have been found to have antimicrobial properties .
Safety And Hazards
- Hazard Statement : H302 (Harmful if swallowed)
- Precautionary Statements : P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink, or smoke when using this product), P330 (Rinse mouth), P501 (Dispose of contents/container according to local regulations)
- Safety Symbol :
For more detailed safety information, refer to the MSDS.
Future Directions
Research on 1-(Methylsulfonyl)indolin-5-amine could focus on the following areas:
- Elucidating its biological targets and potential therapeutic applications.
- Investigating its interactions with other molecules.
- Assessing its stability under different conditions.
Please note that additional studies and experimental data are essential to fully understand the compound’s properties and potential applications123.
properties
IUPAC Name |
1-methylsulfonyl-2,3-dihydroindol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-14(12,13)11-5-4-7-6-8(10)2-3-9(7)11/h2-3,6H,4-5,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXKFJCABSSCPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352881 |
Source
|
Record name | 1-(methylsulfonyl)indolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)indolin-5-amine | |
CAS RN |
299921-01-0 |
Source
|
Record name | 1-(methylsulfonyl)indolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Methylsulfonyl)indolin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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